CRAC intermediate 2

CRAC Channel Immunology Calcium Signaling

Essential starting material for BTP2 synthesis. The 3,5-bis(trifluoromethyl)pyrazole moiety is critical for ~10 nM CRAC inhibition; generic analogs lose potency. Ideal for SOCE research and SAR. High purity, stable.

Molecular Formula C11H7F6N3
Molecular Weight 295.18 g/mol
CAS No. 123066-64-8
Cat. No. B1662841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRAC intermediate 2
CAS123066-64-8
Molecular FormulaC11H7F6N3
Molecular Weight295.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C11H7F6N3/c12-10(13,14)8-5-9(11(15,16)17)20(19-8)7-3-1-6(18)2-4-7/h1-5H,18H2
InChIKeyXOXBUERZFCPKDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility12.9 [ug/mL] (The mean of the results at pH 7.4)

4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)aniline (CAS 123066-64-8): Sourcing and Key Characteristics for CRAC Inhibitor Synthesis


4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)aniline (CAS 123066-64-8), also designated as CRAC intermediate 2, is a pyrazole-derived aromatic amine . It is primarily utilized as a key synthetic intermediate in the preparation of calcium release-activated calcium (CRAC) channel inhibitors, most notably the well-characterized tool compound BTP2 (YM-58483) [1]. The compound features a 3,5-bis(trifluoromethyl)pyrazole ring, which confers significant electron-withdrawing character and lipophilicity, and a 4-amino-phenyl group that serves as a nucleophilic handle for further derivatization, typically via amide bond formation .

Why Generic Pyrazole or Aniline Substitutes Cannot Replace 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)aniline in CRAC Inhibitor Synthesis


Substituting 4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)aniline with a generic aniline or a non-fluorinated pyrazole analog will fundamentally alter the pharmacological profile and synthetic utility of the final CRAC inhibitor [1]. The 3,5-bis(trifluoromethyl) groups are critical for the potent inhibition of store-operated calcium entry (SOCE) observed in compounds like BTP2, with this specific moiety contributing to an IC50 as low as ~10 nM against CRAC channels in T-cells [1]. Replacing this group with hydrogen or methyl groups results in a significant loss of potency [2]. Furthermore, the electron-withdrawing nature of the CF3 groups modulates the reactivity of the aniline nitrogen, affecting the efficiency of subsequent amide coupling steps [3]. Therefore, generic substitution leads to a different, and likely less active, final product, undermining the scientific validity of downstream experiments.

Quantitative Evidence for 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)aniline as a Critical Intermediate for CRAC Inhibitors


Enabling High-Potency CRAC Inhibition via BTP2 Synthesis

This compound serves as the direct synthetic precursor to BTP2 (YM-58483), a potent and selective CRAC channel inhibitor [1]. The final compound, BTP2, exhibits an IC50 of approximately 10 nM for inhibiting CRAC-mediated calcium influx in T-cells [1]. This potency is directly dependent on the presence of the 3,5-bis(trifluoromethyl)pyrazole moiety provided by this intermediate [2].

CRAC Channel Immunology Calcium Signaling

Enhanced Lipophilicity and Metabolic Stability Compared to Non-Fluorinated Analogs

The presence of two trifluoromethyl groups on the pyrazole ring dramatically increases the lipophilicity (LogP) of this intermediate compared to its non-fluorinated counterpart (e.g., 4-(1H-pyrazol-1-yl)aniline) [1]. This class-level modification is known to improve metabolic stability and membrane permeability of derived compounds [2]. While specific LogP values for the exact compound were not found, the 3,5-bis(trifluoromethyl)pyrazole substructure is well-established to confer these advantageous properties [1][2].

Medicinal Chemistry ADME Fluorine Chemistry

Validated Use in Key Patent and Research Literature for CRAC Inhibitors

The compound is explicitly disclosed as a key intermediate in patent WO 2013059666A1 for the synthesis of a series of CRAC channel modulators [1]. Its use is further documented in peer-reviewed literature describing the synthesis and biological evaluation of potent CRAC inhibitors, including those with IC50 values in the low nanomolar range [2]. This provides a validated, literature-backed synthetic route that ensures reproducibility and reduces the risk associated with using uncharacterized or alternative intermediates.

Organic Synthesis Patent Literature Drug Discovery

Primary Application Scenarios for 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)aniline (CAS 123066-64-8)


Synthesis of BTP2 (YM-58483) for CRAC Channel Studies

This compound is the essential starting material for the laboratory-scale synthesis of BTP2, the most widely used tool compound for investigating store-operated calcium entry (SOCE) and CRAC channel function in immunology and cell signaling research [1]. The resulting BTP2 is used at concentrations in the low nanomolar range (IC50 ~10 nM) to selectively inhibit CRAC channels in T-cells, mast cells, and other immune cell types [1].

Medicinal Chemistry for Next-Generation CRAC Inhibitors

This intermediate serves as a core building block for structure-activity relationship (SAR) studies aimed at developing novel CRAC channel inhibitors with improved potency, selectivity, or pharmacokinetic properties [2]. Researchers can leverage the validated synthetic route from patent WO 2013059666A1 to efficiently generate diverse libraries of amide derivatives for biological screening [3].

Academic and Industrial Research on Autoimmune and Inflammatory Diseases

Given the critical role of CRAC channels in T-cell activation and cytokine production, this intermediate is integral to programs investigating the therapeutic potential of CRAC inhibitors for conditions such as rheumatoid arthritis, asthma, and transplant rejection [2][3]. The compound enables the production of key pharmacological probes for these disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CRAC intermediate 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.